molecular formula C16H9ClF2N2O3 B12502377 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate

Cat. No.: B12502377
M. Wt: 350.70 g/mol
InChI Key: STOUYEREHXOZHS-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a difluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized with cyanogen bromide to yield the oxadiazole ring. The final step involves esterification with 3,5-difluorobenzoic acid under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and stringent quality control measures. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but initial studies suggest that it may affect signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl benzoate
  • [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate
  • [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,6-difluorobenzoate

Uniqueness

Compared to similar compounds, [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate stands out due to the presence of both chlorine and fluorine atoms, which impart unique electronic and steric properties. These properties enhance its reactivity and potential as a versatile intermediate in synthetic chemistry. Additionally, its dual functional groups make it a valuable candidate for developing multifunctional materials and drugs.

Properties

Molecular Formula

C16H9ClF2N2O3

Molecular Weight

350.70 g/mol

IUPAC Name

[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate

InChI

InChI=1S/C16H9ClF2N2O3/c17-11-3-1-2-9(4-11)15-20-14(24-21-15)8-23-16(22)10-5-12(18)7-13(19)6-10/h1-7H,8H2

InChI Key

STOUYEREHXOZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)COC(=O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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